![molecular formula C8H6ClF2N B2657610 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine CAS No. 1257072-82-4](/img/structure/B2657610.png)
2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine is a chemical compound with the CAS Number: 1257072-82-4 . It has a molecular weight of 189.59 . The IUPAC name for this compound is 2-chloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta [b]pyridine . It is a reseda green solid .
Molecular Structure Analysis
The InChI code for 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine is 1S/C8H6ClF2N/c9-6-2-1-5-3-4-8(10,11)7(5)12-6/h1-2H,3-4H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a reseda green solid . It should be stored at 0-8 C .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine is involved in various synthetic pathways for creating novel compounds. Its derivatives, such as 6,7-Dihydro-5H-cyclopenteno[b]pyridine, are prepared through processes that include acetylation, cyclization, and chlorination, leading to applications in pharmaceuticals, bactericides, and antimicrobials. These methods showcase the compound's utility in synthesizing agents with potential for plant protection, resin production, antioxidants, and plastics. Techniques such as Sandmeyer bromination and catalytic hydrogenated dehalogenation highlight its versatility in chemical reactions (Zhao Xin-qi, 2007).
Molecular Spectroscopy and Structural Analysis
The compound's analogs have been the subject of detailed spectroscopic and structural analyses. Studies employing FT-IR, NMR, and DFT methods reveal the vibrational frequencies, chemical shifts, and structural parameters of these molecules. Such investigations provide insights into their molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties. The characterization extends to the examination of their interaction with DNA and antimicrobial activities, demonstrating the compound's relevance in biochemistry and molecular biology (M. Evecen et al., 2017).
Catalytic Applications and Organic Transformations
2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine and related chemicals play a crucial role in catalyzing organic transformations. For instance, sulfonamides have been utilized as novel terminators of cationic cyclisations, highlighting the compound's potential in facilitating efficient formation of polycyclic systems. This application is particularly relevant in the development of novel pharmaceuticals and materials science, where precise molecular architecture is crucial (Charlotte M. Haskins & D. Knight, 2002).
Environmental and Water Treatment Research
Research into the degradation mechanisms of pyridine derivatives in water treatments using dielectric barrier discharge (DBD) systems has also been conducted. These studies investigate the removal of harmful nitrogen heterocyclic compounds from drinking water, demonstrating the environmental applications of 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine derivatives. The findings suggest that these compounds can be effectively degraded, contributing to safer water resources (Yang Li et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N/c9-6-2-1-5-3-4-8(10,11)7(5)12-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHYILOUDNKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=N2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


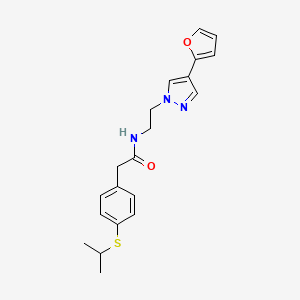
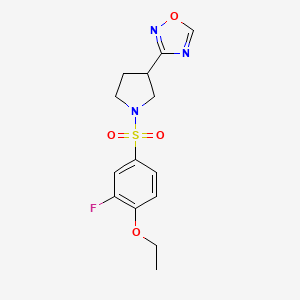
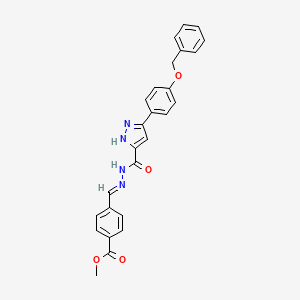
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
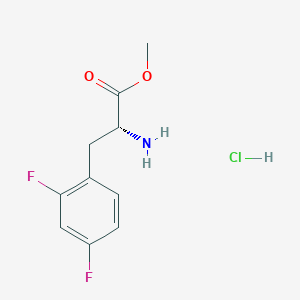
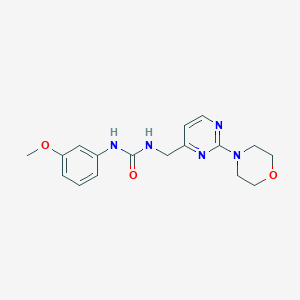
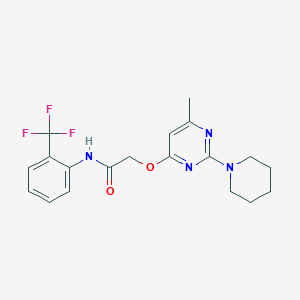

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
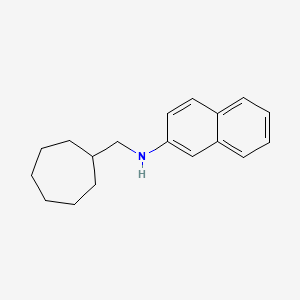
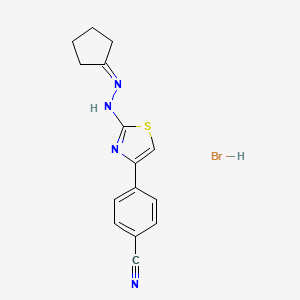
![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)